molecular formula C14H14BrN3O B11809148 2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Número de catálogo: B11809148
Peso molecular: 320.18 g/mol
Clave InChI: MIYWBBQIHZQCFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 1352305-32-8) is a high-purity chemical reagent intended for research applications only. This compound belongs to the cyclopenta[d]pyrimidine class, a scaffold identified in scientific literature as a source of potent colchicine-site microtubule inhibitors . These small molecules are of significant interest in anticancer discovery for their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . Research into related analogues demonstrates that the cyclopenta[d]pyrimidine core is a valuable template for developing agents that can overcome major clinical resistance mechanisms, including multidrug resistance mediated by P-glycoprotein (Pgp) overexpression and resistance associated with βIII-tubulin isotype expression . The structural features of this bromo- and methoxy-substituted aniline derivative make it a chemically interesting intermediate for further structure-activity relationship (SAR) exploration in medicinal chemistry programs. Researchers can utilize this compound in biochemical assays for tubulin-binding studies and in cellular models to investigate its potential antiproliferative effects. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES 1. BLD Pharmatech Ltd. 2-(3-Bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine. Retrieved from https://www.bldpharm.com/products/1352305-32-8.html 2. J. Med. Chem. (2013). Synthesis and Discovery of Substituted Cyclopenta[d]pyrimidines as Antimicrotubule Agents. PMC. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3850778/ 3. J. Med. Chem. (2010). Synthesis and Discovery of Water Soluble Microtubule Targeting Agents. PMC. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC2988971/

Propiedades

Fórmula molecular

C14H14BrN3O

Peso molecular

320.18 g/mol

Nombre IUPAC

2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C14H14BrN3O/c1-19-12-6-5-8(7-10(12)15)14-17-11-4-2-3-9(11)13(16)18-14/h5-7H,2-4H2,1H3,(H2,16,17,18)

Clave InChI

MIYWBBQIHZQCFN-UHFFFAOYSA-N

SMILES canónico

COC1=C(C=C(C=C1)C2=NC3=C(CCC3)C(=N2)N)Br

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(3-bromo-4-metoxifenil)-6,7-dihidro-5H-ciclopenta[d]pirimidin-4-amina típicamente implica múltiples pasos, incluyendo reacciones de bromación, condensación, ciclización y reordenamiento. Un método común comienza con la bromación de un anillo aromático, seguido de la condensación con reactivos apropiados para formar el núcleo de pirimidina. La ciclización y el reordenamiento de Dimroth se emplean a menudo para lograr la estructura deseada .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden implicar el uso de irradiación de microondas para mejorar la eficiencia y el rendimiento de la reacción. La síntesis asistida por microondas ha demostrado ser un método simple y eficaz para preparar derivados de pirimidina, reduciendo la formación de subproductos indeseables .

Análisis De Reacciones Químicas

Tipos de reacciones

2-(3-bromo-4-metoxifenil)-6,7-dihidro-5H-ciclopenta[d]pirimidin-4-amina experimenta varios tipos de reacciones químicas, incluyendo:

    Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.

    Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.

    Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas específicas, solventes y catalizadores para lograr resultados óptimos .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático .

Mecanismo De Acción

El mecanismo de acción de 2-(3-bromo-4-metoxifenil)-6,7-dihidro-5H-ciclopenta[d]pirimidin-4-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad de estos objetivos al unirse a sus sitios activos, bloqueando así su función normal. Esta inhibición puede conducir a diversos efectos biológicos, como la supresión del crecimiento celular o la inducción de apoptosis en células cancerosas .

Comparación Con Compuestos Similares

N-(4-Methoxyphenyl)-N,2-Dimethyl-7H-Pyrrolo[2,3-d]Pyrimidin-4-Amine

  • Structure : Pyrrolo[2,3-d]pyrimidine core with a 4-methoxyphenyl group and N-methylation.
  • Activity: Binds to the colchicine site of tubulin, inhibits microtubule assembly (GI₅₀ in nanomolar range), and overcomes P-glycoprotein-mediated drug resistance .
  • Comparison: The pyrrolo-pyrimidine core lacks the cyclopenta ring, reducing ring strain and altering conformational flexibility.

N-(4-(Methylsulfonyl)Phenyl)-6,7-Dihydro-5H-Cyclopenta[d]Pyrimidin-4-Amine

  • Structure : Cyclopenta[d]pyrimidin-4-amine core with a 4-(methylsulfonyl)phenyl substituent.
  • Synthesis : Prepared via Suzuki coupling or nucleophilic substitution (25% yield) .
  • Unlike the bromo-methoxy derivative, this compound may exhibit different target selectivity due to the electron-withdrawing sulfonyl group .

2-Chloro-N-Methyl-6,7-Dihydro-5H-Cyclopenta[d]Pyrimidin-4-Amine

  • Structure : Chlorine substituent at position 2 and N-methylation.
  • Comparison : The chloro substituent is smaller and less lipophilic than bromine, which may reduce cellular uptake. N-methylation could enhance metabolic stability but decrease binding affinity to targets requiring hydrogen bonding .

N-(2-Methoxyphenyl)-2-Methyl-6,7-Dihydro-5H-Cyclopenta[d]Pyrimidin-4-Amine

  • Structure : Positional isomer with methoxy at the ortho position of the phenyl ring.
  • Activity: Not explicitly reported, but the ortho-methoxy group may sterically hinder interactions with flat binding pockets (e.g., tubulin) compared to the para-methoxy isomer .

Thieno-Fused Derivatives (e.g., 6,7-Dihydro-5H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-Amine)

  • Structure: Incorporates a thieno ring fused to the cyclopenta-pyrimidine core.
  • Activity: Thieno derivatives often exhibit enhanced kinase inhibition due to sulfur’s electron-rich nature. However, the larger heterocyclic system may reduce solubility .

Structural and Property Comparison Table

Compound Name Core Structure Substituents LogP (Predicted) Key Biological Activity Evidence Source
Target Compound Cyclopenta[d]pyrimidine 3-Bromo-4-methoxyphenyl ~3.8 Tubulin inhibition (hypothesized)
N-(4-Methoxyphenyl)-pyrrolo-pyrimidine Pyrrolo[2,3-d]pyrimidine 4-Methoxyphenyl, N-Me ~2.9 Antimitotic (GI₅₀ = 10–50 nM)
4-(Methylsulfonyl)phenyl analog Cyclopenta[d]pyrimidine 4-Methylsulfonylphenyl ~2.1 Undisclosed (PI5P4Kγ inhibitor?)
2-Chloro-N-methyl analog Cyclopenta[d]pyrimidine 2-Chloro, N-Me ~3.0 Lab reagent (no activity data)
Thieno-fused derivative Cyclopenta[4,5]thieno-pyrimidine Variable (e.g., benzodioxolyl) ~4.2 Kinase inhibition (predicted)

Key Findings and Implications

Substituent Effects: Bromine vs. Chlorine: Bromine’s larger size and higher lipophilicity may enhance target binding but increase metabolic liability compared to chlorine . Methoxy Position: Para-methoxy (target compound) optimizes spatial alignment with tubulin’s colchicine site, whereas ortho-methoxy () introduces steric clashes . Polar Groups: Methylsulfonyl () improves solubility but may limit membrane permeability, making it more suitable for intravenous formulations .

Synthetic Accessibility: The target compound’s synthesis likely involves Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation, similar to methods in (e.g., isopropanol reflux with diisopropylethyl amine) .

Therapeutic Potential: The target compound’s combination of bromine and para-methoxy groups positions it as a promising candidate for overcoming multidrug resistance in cancer, a property observed in structurally related compounds .

Actividad Biológica

Overview

2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The compound features a pyrimidine core, which is commonly associated with various pharmacological effects, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

PropertyValue
Molecular FormulaC14H14BrN3O
Molecular Weight320.18 g/mol
IUPAC Name2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
InChIInChI=1S/C14H14BrN3O/c1-19-12-6-5-8(7-10(12)15)14-17-11-4-2-3-9(11)13(16)18-14/h5-7H,2-4H2,1H3,(H2,16,17,18)
Canonical SMILESCOC1=C(C=C(C=C1)C2=NC3=C(CCC3)C(=N2)N)Br

The biological activity of 2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit the activity of certain enzymes by binding to their active sites.
  • Cell Growth Suppression : By inhibiting specific signaling pathways, it can suppress cell proliferation.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

Anticancer Activity

Research has indicated that derivatives of cyclopenta[d]pyrimidine compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to 2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine showed potent antiproliferative effects against various cancer cell lines, with IC50 values indicating effectiveness in the low micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Preliminary studies have shown that it exhibits activity against certain bacterial strains, suggesting potential for development as an antimicrobial agent .

Case Studies

  • Study on Anticancer Efficacy :
    • A specific derivative was tested against multidrug-resistant cancer cell lines and demonstrated enhanced efficacy compared to existing treatments. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Testing :
    • Various derivatives were synthesized and tested for their ability to inhibit bacterial growth. Results indicated that modifications on the phenyl ring could significantly affect antimicrobial potency .

Q & A

Q. Example Table: Key Reaction Parameters for Optimization

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)80–120110+25% yield
Solvent (DMF:H2O)90:10 → 70:3080:20Improved purity
Catalyst Loading5–15 mol%10 mol%Reduced byproducts

Basic: What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:
Combine X-ray crystallography (for absolute configuration) with multinuclear NMR (1H, 13C, 15N) to resolve aromatic and heterocyclic protons. For bromine and methoxy groups:

  • 1H-13C HSQC clarifies coupling in the cyclopenta-pyrimidine core.
  • ESI-HRMS confirms molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 peak).
    Comparisons with structurally similar pyrimidines (e.g., fluorophenyl analogs) highlight the importance of intramolecular hydrogen bonding in stabilizing the crystal lattice .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:
Prioritize enzyme inhibition assays (e.g., kinase or protease panels) due to pyrimidines’ known role in targeting ATP-binding pockets.

  • Use fluorescence polarization for real-time binding kinetics.
  • Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) can screen for antiproliferative effects.
    Reference studies on thieno[3,2-d]pyrimidines suggest correlating bioactivity with substituent electronegativity (e.g., bromine’s impact on hydrophobic interactions) .

Advanced: How can computational modeling resolve contradictions between predicted and observed reactivity in its derivatives?

Methodological Answer:
Apply density functional theory (DFT) to model reaction pathways and compare with experimental outcomes. For example:

  • Transition state analysis explains unexpected regioselectivity in electrophilic substitutions.
  • Molecular dynamics (MD) simulations can clarify solvent effects on cyclization efficiency.
    The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error approaches. For instance, discrepancies in bromine’s steric effects may arise from solvent polarity not accounted for in initial models .

Advanced: What strategies validate structure-activity relationships (SAR) for bromine and methoxy substituents?

Methodological Answer:
Use systematic analog synthesis :

  • Replace bromine with chlorine/iodine to assess halogen-dependent activity.
  • Modify methoxy to ethoxy or hydrogen to study steric/electronic effects.
    Pharmacophore mapping (e.g., Schrödinger’s Phase) identifies critical binding features. Data from N-(4-chlorophenyl)thieno-pyrimidines show that methoxy groups enhance solubility but reduce membrane permeability, requiring balance in lead optimization .

Q. Example Table: SAR Trends in Pyrimidine Derivatives

SubstituentBioactivity (IC50, nM)Solubility (LogP)
3-Bromo-4-methoxy12.5 ± 1.22.8
3-Chloro-4-ethoxy18.9 ± 2.13.1
4-Hydroxy>1001.5

Advanced: How do solvent effects influence the reaction mechanism in cyclopenta-pyrimidine synthesis?

Methodological Answer:
Protic solvents (e.g., ethanol) stabilize charged intermediates in SNAr reactions, while aprotic solvents (DMF, DMSO) accelerate cyclization via dipole interactions. Kinetic studies (e.g., Eyring plots) quantify solvent polarity’s role in activation energy. For example, DMSO increases reaction rates by 40% compared to THF in analogous thieno-pyrimidine syntheses .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.